N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide
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Overview
Description
N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce the benzyl and methylsulfanyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones .
Scientific Research Applications
N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs due to its potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used to study the interaction of benzimidazole derivatives with biological targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The benzimidazole core allows it to bind to enzymes and receptors, inhibiting their activity . This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine
Uniqueness
N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C25H24FN3OS |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[1-(1-benzylbenzimidazol-2-yl)-3-methylsulfanylpropyl]-4-fluorobenzamide |
InChI |
InChI=1S/C25H24FN3OS/c1-31-16-15-22(28-25(30)19-11-13-20(26)14-12-19)24-27-21-9-5-6-10-23(21)29(24)17-18-7-3-2-4-8-18/h2-14,22H,15-17H2,1H3,(H,28,30) |
InChI Key |
SHBWGUUOTUGGMU-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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